N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation and Antibiotic Resistance
Sulfonamide antibiotics, due to their persistence in the environment, raise concerns about the propagation of antibiotic resistance. A study on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 revealed an unusual degradation pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This pathway releases sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, highlighting a microbial strategy to eliminate these compounds from the environment (Ricken et al., 2013).
Analytical Detection in Biological Samples
The development of sensitive analytical methods for detecting sulfonamide antibiotics in biological samples is crucial for monitoring their presence and potential accumulation. An enzyme-linked immunosorbent assay (ELISA) has been developed, utilizing antibodies against specific sulfonamide moieties to achieve high selectivity and sensitivity for detecting these antibiotics in milk samples. This method demonstrates the importance of precise analytical tools in ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Antimicrobial and Antitumor Applications
Sulfonamides have been explored for their antimicrobial and potential antitumor activities. Some sulfonamides serve as effective inhibitors for growing tumor cells, offering a promising avenue for cancer treatment. This therapeutic potential underscores the versatility of sulfonamide compounds in addressing various health challenges beyond their traditional role as antibiotics (Chasta & Goyal, 2015).
Mechanisms of Action and Drug Resistance
Understanding the mechanisms of action of sulfonamides and the emergence of drug resistance is crucial for developing new therapeutic strategies. Studies have detailed the catalytic and resistance mechanisms of dihydropteroate synthase (DHPS), the enzyme targeted by sulfonamide antibiotics. Structural and computational analyses have provided insights into how these drugs inhibit DHPS and how resistance mutations compromise their efficacy, informing the design of new inhibitors to overcome resistance (Yun et al., 2012).
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-20(17-2-1-8-21-14-17)23-9-5-15(6-10-23)13-22-28(25,26)18-3-4-19-16(12-18)7-11-27-19/h1-4,8,12,14-15,22H,5-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGISRQEVMZTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.